Cas no 112571-38-7 ((3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol)
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol Chemical and Physical Properties
Names and Identifiers
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- (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
- [(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene
- 1,1'-[[(1R,2R)-1,2-Diethenyl-1,2-ethanediyl]bis(oxyMethylene)]bis-benzene
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- Inchi: 1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1
- InChI Key: SIDNFRGHUJGCFX-WOJBJXKFSA-N
- SMILES: C=C[C@@H](OCc1ccccc1)[C@H](OCc1ccccc1)C=C
Computed Properties
- Exact Mass: 294.16200
Experimental Properties
- PSA: 18.46000
- LogP: 4.52920
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D417430-25mg |
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol |
112571-38-7 | 25mg |
$196.00 | 2023-05-18 | ||
| TRC | D417430-250mg |
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol |
112571-38-7 | 250mg |
$1533.00 | 2023-05-18 | ||
| Chemenu | CM328259-1g |
(3R,4R)-hexa-1,5-diene-3,4-diol |
112571-38-7 | 95%+ | 1g |
$1046 | 2023-02-03 | |
| Chemenu | CM328259-5g |
(3R,4R)-hexa-1,5-diene-3,4-diol |
112571-38-7 | 95%+ | 5g |
$3154 | 2023-02-03 |
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
Comprehensive Overview of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol (CAS No. 112571-38-7)
The compound (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol (CAS No. 112571-38-7) is a chiral diol derivative with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring benzyl-protected hydroxyl groups and a hexadiene backbone, makes it a versatile intermediate for asymmetric synthesis. Researchers and chemists frequently explore this compound for its role in constructing complex molecular architectures, particularly in the development of bioactive molecules and natural product analogs.
One of the most notable features of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is its stereochemistry, which is critical for achieving high enantioselectivity in synthetic pathways. The (3R,4R) configuration ensures that the compound can serve as a chiral building block, enabling the synthesis of optically active compounds with precise spatial arrangements. This property is highly valued in drug discovery, where the biological activity of a molecule often depends on its three-dimensional structure.
In recent years, the demand for chiral auxiliaries and stereoselective synthons has surged, driven by advancements in asymmetric catalysis and green chemistry. (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol aligns with these trends, as it can be used to minimize waste and improve the efficiency of synthetic routes. Its benzyl ether groups provide temporary protection for hydroxyl functionalities, allowing chemists to perform selective reactions without unwanted side reactions.
The compound's hexadiene moiety also offers opportunities for further functionalization, such as cross-coupling reactions or cycloadditions. These transformations are essential for creating diverse molecular libraries, which are increasingly important in high-throughput screening and drug development. As the pharmaceutical industry shifts toward personalized medicine, the need for structurally diverse and enantiomerically pure compounds like (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol continues to grow.
Another area of interest is the compound's potential in material science. The combination of its rigid backbone and protective groups makes it a candidate for designing novel polymers or supramolecular assemblies. Researchers are investigating its use in creating chiral materials with applications in sensors, catalysts, and optoelectronic devices. This interdisciplinary approach highlights the compound's versatility beyond traditional organic synthesis.
From a commercial perspective, (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is available through specialized chemical suppliers, often with custom synthesis options to meet specific research needs. Its CAS No. 112571-38-7 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As synthetic methodologies evolve, this compound is likely to remain a valuable tool for chemists exploring new frontiers in molecular design.
In summary, (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol (CAS No. 112571-38-7) is a multifaceted compound with broad applicability in asymmetric synthesis, drug discovery, and material science. Its chiral nature, protective groups, and reactive backbone make it indispensable for modern chemical research. As the scientific community continues to prioritize sustainability and precision in synthesis, this compound will undoubtedly play a pivotal role in shaping future innovations.
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